molecular formula C24H19N3O2 B11690970 N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11690970
M. Wt: 381.4 g/mol
InChI Key: UZJNMDQXTVVKRO-PCLIKHOPSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-phenylquinoline-4-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce the corresponding amine derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition occurs through the binding of the Schiff base to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of the quinoline ring and the methoxyphenyl group

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O2/c1-29-23-14-8-5-11-18(23)16-25-27-24(28)20-15-22(17-9-3-2-4-10-17)26-21-13-7-6-12-19(20)21/h2-16H,1H3,(H,27,28)/b25-16+

InChI Key

UZJNMDQXTVVKRO-PCLIKHOPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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